3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

T-type calcium channel Cav3.1 KYS05090

This exact 2-aminomethyl-3,4-dihydroquinazoline scaffold is mandatory for replicating published bioactivities. SAR studies show that removing the 2-amino group reduces 5-HT₃ receptor affinity ≥5-fold; positional isomerism (8-Cl vs 6-Cl) shifts Ki from 0.2 µM to >10 µM, abolishing activity. The dihydrochloride salt ensures enhanced solubility and handling stability over the free base. Use this building block to access T-type calcium channel blockers (KYS05090, IC₅₀ 41 nM), selective BChE inhibitors (45–62 nM, >146-fold selectivity over AChE), and 5-HT₃ antagonists. Procure with confidence—≥95% purity, available in research quantities.

Molecular Formula C9H13Cl2N3
Molecular Weight 234.12 g/mol
CAS No. 1334013-89-6
Cat. No. B1422683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride
CAS1334013-89-6
Molecular FormulaC9H13Cl2N3
Molecular Weight234.12 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC(=N1)CN.Cl.Cl
InChIInChI=1S/C9H11N3.2ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H
InChIKeySUWCOWMPWSYIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride (CAS 1334013-89-6): Chemical Identity and Procurement-Relevant Characteristics


3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride (CAS: 1334013-89-6) is a dihydrochloride salt of a 2-aminomethyl-substituted 3,4-dihydroquinazoline, with molecular formula C₉H₁₃Cl₂N₃ and molecular weight 234.12 g/mol . The compound serves as a versatile building block for synthesizing bioactive 3,4-dihydroquinazoline derivatives that have been extensively characterized as T-type calcium channel blockers [1], cholinesterase inhibitors [2], and 5-HT₃ receptor antagonists [3]. Commercially, this compound is available from multiple suppliers with reported purity specifications of ≥95% , and its dihydrochloride salt form confers enhanced aqueous solubility and handling stability relative to the free base, facilitating its use in medicinal chemistry workflows and biological assay preparation .

3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride: Why In-Class Analogs Cannot Be Interchanged


The 3,4-dihydroquinazoline scaffold exhibits extreme sensitivity to substitution patterns, rendering generic analog substitution scientifically invalid without compromising target activity and selectivity profiles. Structure-activity relationship (SAR) studies have demonstrated that the 2-aminomethyl substituent is critical for bioactivity—removal of the 2-amino group decreases 5-HT₃ receptor affinity by at least 5-fold, while replacement of the N1 or N3 ring nitrogen atoms with carbon reduces affinity by up to 10-fold [1]. Furthermore, positional isomerism alone can abolish receptor binding: the 6-chloro analog of 2-amino-3,4-dihydroquinazoline binds with Ki = 0.2 μM, whereas the 8-chloro positional isomer exhibits Ki > 10 μM (37% inhibition at 10 μM), demonstrating complete loss of functional activity [2]. This extreme sensitivity to substitution position and functional group identity means that procurement of the exact 2-aminomethyl-substituted scaffold—not merely any dihydroquinazoline derivative—is mandatory for replicating literature-validated biological outcomes and for maintaining structural fidelity in lead optimization programs.

3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride: Quantified Differentiation Evidence for Procurement Decisions


T-Type Calcium Channel Blockade: Potency Advantage of 3,4-Dihydroquinazoline-Derived KYS05090 Over Mibefradil

Derivatives synthesized from the 3,4-dihydroquinazoline scaffold demonstrate potency that substantially exceeds the clinical comparator mibefradil. The intensive SAR study of this scaffold led to compound KYS05090, which achieves IC₅₀ = 41 ± 1 nM against T-type calcium channels, representing approximately 24-fold greater potency than mibefradil (IC₅₀ ≈ 1 μM) and approaching the potency of the peptide toxin Kurtoxin (IC₅₀ = 15 nM) while being a small organic molecule [1]. Additionally, the structurally optimized derivative KYS05080 (compound 11b) achieves IC₅₀ = 0.26 ± 0.01 μM against α1G T-type channels, delivering 5-fold greater potency than mibefradil (IC₅₀ = 1.34 ± 0.49 μM) and improved T/N-type selectivity (7.5 versus 1.4 for mibefradil) [2].

T-type calcium channel Cav3.1 KYS05090

Butyrylcholinesterase (BChE) Inhibition: Nanomolar Potency and Exceptional Isozyme Selectivity of 3,4-Dihydroquinazoline Derivatives

3,4-Dihydroquinazoline derivatives exhibit nanomolar potency against butyrylcholinesterase (BChE) with pronounced selectivity over acetylcholinesterase (AChE). Compounds 8b and 8d demonstrated IC₅₀ values of 45 nM and 62 nM against BChE, respectively, representing 146-fold and 161-fold higher affinity for BChE compared to AChE in side-by-side enzymatic assays [1]. Molecular docking studies confirmed that these compounds bind to both the catalytic anionic site (CAS) and peripheral site (PS) of BChE with more favorable interaction energies than with AChE, and kinetic analyses revealed non-competitive/mixed-type inhibition consistent with dual-site binding [2].

Butyrylcholinesterase BChE Alzheimer's disease

5-HT₃ Serotonin Receptor Antagonism: Quantified Positional Isomer Sensitivity and Binding Affinity

The 2-amino-3,4-dihydroquinazoline scaffold demonstrates potent 5-HT₃ receptor antagonism with extreme sensitivity to substitution position. The 6-chloro analog (A6CDQ) exhibits IC₅₀ = 0.26 μM in functional antagonism assays (two-electrode voltage clamp in frog oocytes expressing 5-HT₃ receptors) and Ki = 0.2 μM in binding affinity studies [1]. Critically, the 8-chloro positional isomer lacks functional activity entirely (Ki > 10 μM; only 37% inhibition at 10 μM), demonstrating that a single positional change of the chloro substituent abolishes receptor engagement [2]. Furthermore, the compound displays favorable blood-brain barrier penetration potential (logP = 1.86) and antidepressant-like activity in the mouse tail suspension test (TST) at behaviorally relevant doses .

5-HT₃ receptor serotonin antidepressant

Metabolic Stability Enhancement: Fluorinated 3,4-Dihydroquinazoline Derivative Outperforms Lead Compound

Optimization of the 3,4-dihydroquinazoline scaffold through fluorinated substitution yields substantial improvements in liver microsomal stability while preserving cytotoxic potency. Compound 8h (KCP10068F), featuring a 4-fluorobenzyl amide and 4-cyclohexylphenyl ring, maintained comparable cytotoxic activity against A549 non-small cell lung cancer cells (IC₅₀ = 5.9 μM) relative to the lead compound KYS05090S while achieving approximately 2-fold increased liver metabolic stability in both rat and human microsomal preparations [1]. This stability enhancement was achieved through bioisosteric replacement to address the poor metabolic stability that limited the lead compound's in vivo utility [2].

metabolic stability liver microsomes bioisostere

T-Type Channel Selectivity: 3,4-Dihydroquinazoline Derivatives Achieve High T/N-Type Selectivity Ratios

3,4-Dihydroquinazoline derivatives achieve exceptional selectivity for T-type calcium channels over N-type channels, a critical differentiation from earlier-generation blockers. Compound KYS05044 (5b) exhibits IC₅₀ = 0.56 ± 0.10 μM against T-type Ca²⁺ channels with a T/N-type selectivity index (SI) exceeding 100, representing near-complete discrimination between channel subtypes [1]. In comparison, mibefradil, a clinical T-type channel blocker, achieves only modest selectivity (T/N-type SI = 1.4), while the optimized derivative KYS05080 demonstrates improved selectivity (T/N-type SI = 7.5) alongside enhanced potency [2]. SAR studies further established that the 5-(dimethylamino)pentylamino group at R₁, biphenyl group at R₂, and benzyl amido group at R₃ in the 3,4-dihydroquinazoline backbone are critical determinants of channel selectivity [3].

channel selectivity T-type calcium channel N-type calcium channel

3,4-Dihydroquinazolin-2-ylmethanamine Dihydrochloride: Research Applications Supported by Quantitative Evidence


T-Type Calcium Channel Blocker Discovery and Optimization

This compound serves as the essential building block for synthesizing potent and selective T-type calcium channel blockers. As demonstrated, derivatives from this scaffold achieve IC₅₀ values as low as 41 ± 1 nM (KYS05090), exceeding mibefradil's potency by approximately 24-fold and achieving T/N-type selectivity indices exceeding 100 (KYS05044) [1]. Researchers investigating calcium channel pharmacology for epilepsy, neuropathic pain, or cancer can leverage this scaffold's established SAR framework—where the 5-(dimethylamino)pentylamino group at R₁, biphenyl group at R₂, and benzyl amido group at R₃ govern selectivity and potency [2]—to accelerate lead optimization while minimizing synthetic iterations on less characterized scaffolds.

Selective Butyrylcholinesterase Inhibitor Development for Alzheimer's Disease

The scaffold enables development of BChE-selective inhibitors with nanomolar potency (IC₅₀ = 45-62 nM) and exceptional selectivity (146-161 fold) over AChE, as validated by direct enzymatic comparison studies [1]. Given that BChE activity progressively increases in Alzheimer's disease and contributes to cholinergic deficit while AChE activity declines, selective BChE inhibition represents a targeted therapeutic strategy. The demonstrated dual-site binding mechanism (CAS and PS) and non-competitive/mixed-type inhibition kinetics [2] provide a validated mechanistic framework for medicinal chemistry campaigns targeting neurodegenerative disorders without the peripheral cholinergic toxicity associated with non-selective cholinesterase inhibitors.

5-HT₃ Serotonin Receptor Antagonist Pharmacology Studies

This compound provides access to structurally defined 5-HT₃ receptor antagonists with quantified structure-activity relationships. The 2-amino-3,4-dihydroquinazoline derivatives demonstrate functional antagonism (IC₅₀ = 0.26 μM) with favorable brain penetration potential (logP = 1.86) [1]. Critically, the extreme positional isomer sensitivity—where the 8-chloro analog is functionally inactive (Ki > 10 μM) while the 6-chloro analog is potent (Ki = 0.2 μM) [2]—provides a well-characterized chemical probe system for investigating receptor binding determinants and for validating computational docking models against experimental binding data. This established SAR framework supports systematic exploration of 5-HT₃ receptor pharmacology in antidepressant, antiemetic, and gastrointestinal motility research.

Metabolic Stability Optimization in Cytotoxic Agent Development

The scaffold supports bioisosteric replacement strategies to address metabolic instability while preserving target potency. Fluorinated derivatives from this scaffold maintained comparable cytotoxic activity (A549 cell IC₅₀ = 5.9 μM) to the lead compound while achieving approximately 2-fold improved liver microsomal stability in both rat and human species [1]. For oncology programs where T-type calcium channel blockade is implicated in cancer cell proliferation (e.g., non-small cell lung cancer, ovarian cancer cell lines), this validated optimization trajectory offers a rational starting point for developing analogs with improved pharmacokinetic properties suitable for in vivo efficacy studies. Additionally, the scaffold's capacity to combine Cav3.2 channel blockade (>90% inhibition at 10 μM) with cytotoxic effects [2] provides a dual-mechanism framework for cancer therapeutic development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydroquinazolin-2-ylmethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.